(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

説明

Molecular Structure Analysis

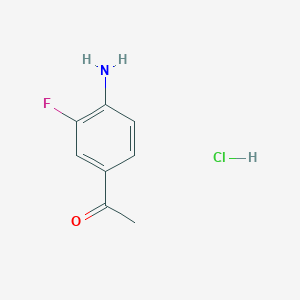

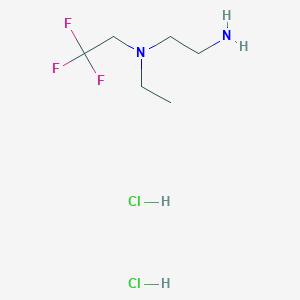

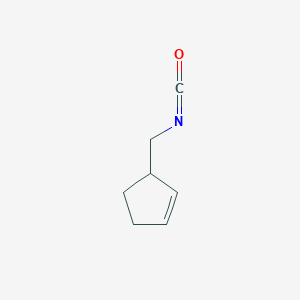

The molecular structure of “(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” is determined by its molecular formula, C13H21NO5. This indicates that the compound contains thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms. The exact arrangement of these atoms in the molecule would be determined by various factors including the type of chemical bonds and the spatial configuration of the atoms .

Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 233.26 . The compound’s InChI key, a unique identifier for chemical substances, is also provided .

科学的研究の応用

Stability and Synthesis of Pyrrolidine Derivatives

Pyrrolidine derivatives, such as those prepared from (3R)-3-(tert-butoxy)pyrrolidine and related compounds, exhibit high stability to bioreduction, making them valuable for various chemical syntheses and applications. The preparation methods involve reactions with ethinylmagnesium bromide or ethyllithium, leading to nitroxides that show excellent stability against reduction by ascorbate. These derivatives are pivotal in creating stable molecular probes for biophysical and biomedical research, emphasizing their resistance to chemical and enzymatic reduction processes (Taratayko et al., 2022).

Sensing Materials for Ion Detection

A terbium metal-organic framework (MOF) incorporating oxalic acid has demonstrated remarkable sensitivity and selectivity as a fluorescent sensor for detecting Al3+ and CO32- ions in aqueous solutions. This MOF's ability to function as a highly selective sensor with low detection limits underscores the potential of oxalic acid derivatives in environmental monitoring and analytical chemistry, showcasing their applicability in developing new sensing materials (Zhan et al., 2019).

Coordination Networks and Luminescence

Lanthanide(III) complexes containing oxalic acid ligands have been synthesized, forming 3-D coordination networks. These complexes exhibit significant potential in materials science, especially due to their luminescent properties. The ability to create structured networks with tailored luminescent characteristics highlights the versatility of oxalic acid derivatives in developing new materials for optical applications (Lin et al., 2009).

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for azasugar synthesis, demonstrates the utility of (3R)-3-(tert-butoxy)pyrrolidine derivatives in organic synthesis. This synthesis route, starting with tert-butyl derivatives and proceeding through various catalytic and reductive steps, showcases the compound's role in synthesizing complex organic molecules, particularly in pharmaceutical research and development (Huang Pei-qiang, 2011).

Redox Properties and Antioxidant Applications

Studies on the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment have opened new avenues for developing antioxidant agents. The unique oxidation behavior of these compounds, leading to the formation of stable phenoxy radicals, underscores the potential of (3R)-3-(tert-butoxy)pyrrolidine derivatives in creating effective antioxidants for use in material science and medicinal chemistry (Osipova et al., 2011).

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMXVLLXTWMPDA-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)